1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a dimethylpyrimidine group, which is a type of heterocyclic aromatic organic compound. The presence of these groups could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the dimethylpyrimidine group would likely have a significant impact on its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of amines, while the dimethylpyrimidine group might participate in reactions typical of aromatic compounds .Scientific Research Applications
Heterocyclic Amines in Carcinogenic Research
Research on heterocyclic amines (HCAs), which share structural motifs with the queried compound, focuses on their mutagenic and carcinogenic properties. Studies have identified HCAs as mutagens and carcinogens present in cooked meats and other foods, posing daily human exposure risks. Investigations into the metabolic pathways and DNA adduct formation of such compounds in both humans and experimental animals have shed light on their potential role in carcinogenesis, particularly in relation to dietary habits (Nagao et al., 1996), (Turteltaub et al., 1999).
Drug Metabolism and Pharmacokinetics
Studies on compounds like L-735,524, a potent HIV-1 protease inhibitor, delve into the metabolic profile and pharmacokinetics, providing insights into the human body's processing of complex molecules. This includes understanding how compounds are metabolized, the formation of significant metabolites, and their excretion pathways, which are crucial for drug development processes (Balani et al., 1995).
Biological Monitoring and Exposure Assessment
The development of methods for biological monitoring of exposure to specific chemicals, including heterocyclic amines and other potentially carcinogenic compounds, is another area of focus. Such research efforts aim at establishing sensitive and specific biomarkers for assessing exposure levels in humans, which is critical for epidemiological studies investigating the relationship between exposure to specific chemicals and the risk of developing certain diseases (Bessette et al., 2009).
Pharmacodynamics and Safety Evaluations
Exploratory studies on compounds like alvimopan, a peripheral µ-opioid receptor antagonist, highlight the significance of evaluating the pharmacodynamics and safety profiles of new pharmaceutical agents. Such research is instrumental in determining the therapeutic potential and safety margins of novel compounds for clinical use (Curran et al., 2020).
Properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-14-19(22-16(2)21-15)25-18-10-12-23(13-11-18)20(24)9-8-17-6-4-3-5-7-17/h3-7,14,18H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFALLMSIOTCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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